2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-2-27-20-11-7-6-10-19(20)21(24)23-16-22(25,17-8-4-3-5-9-17)18-12-14-26-15-13-18/h3-11,18,25H,2,12-16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUOUTDFYITSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at position 2 of the phenylethyl chain can undergo oxidation under acidic conditions. For instance, oxidation with hydrogen peroxide (H₂O₂) or similar oxidants may convert the hydroxyl group (-OH) to a ketone (-C=O), altering the compound’s stereochemistry and electronic properties.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Hydroxy group oxidation | H₂O₂, HCl (catalyst) | Reflux, acidic pH | Ketone derivative (2-keto-2-phenylethylbenzamide) |
Reduction Reactions
The sulfanyl group (ethylsulfanyl, -SCH₂CH₃) may participate in reduction processes. For example, treatment with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) could reduce the sulfanyl group to a thiol (-SH), though this reaction is less commonly reported for sulfanyl moieties compared to sulfonamides.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Sulfanyl group reduction | LiAlH₄, THF | Inert atmosphere | Thiol derivative (2-thioethylbenzamide) |
Hydrolysis
The benzamide core is susceptible to hydrolysis under basic conditions. Sodium hydroxide (NaOH) in aqueous ethanol can cleave the amide bond, yielding the corresponding carboxylic acid and amine .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Amide hydrolysis | NaOH, EtOH, H₂O | Reflux, basic pH | Benzoic acid + 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine |
Nucleophilic Substitution
The oxan-4-yl (morpholine-like) ring may act as a leaving group under specific conditions. For example, aminolysis or alkylation reactions could replace the oxan-4-yl moiety, depending on the nucleophile and solvent .
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxan-4-yl substitution | R-NH₂ (amine) | DMF, 80°C | N-substituted benzamide derivative |
Enzymatic Reactions
Related benzamide derivatives have shown interactions with enzymes such as oxidoreductases. For example, compounds with hydroxyl groups may participate in excited-state intramolecular proton transfer (ESIPT), influencing fluorescence and reactivity under varying pH conditions . This suggests potential applications in biochemical assays or enzyme inhibition studies.
Structural and Functional Insights
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Key Functional Groups :
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Hydroxy group : Influences acidity/pKa and redox reactivity.
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Oxan-4-yl ring : Provides steric bulk and potential leaving group behavior.
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Ethylsulfanyl group : Modulates lipophilicity and electronic effects.
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Applications :
Research Limitations
While direct experimental data for this specific compound is limited, analogs like 4-(dimethylsulfamoyl)benzamide derivatives provide insights into plausible reactivity. Further studies are needed to confirm reaction pathways and optimize conditions for scalability.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide exhibit significant antimicrobial activity. For instance, derivatives with sulfamoyl groups have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest their potential as antimicrobial agents .
Anticancer Potential
The structural characteristics of this compound may also confer anticancer properties. Studies on related benzamide derivatives have demonstrated their ability to inhibit cancer cell proliferation, particularly against colorectal carcinoma cell lines. The presence of specific substituents enhances their efficacy, making them promising candidates for further development .
Synthesis and Characterization
The synthesis of 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide typically involves a series of chemical reactions that can include sulfonation and coupling methods. These processes are optimized to achieve high yields and purity, with characterization performed using techniques such as NMR spectroscopy, LCMS, and IR spectroscopy to confirm the molecular structure .
Drug Development
Given its biological activities, 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide is being explored for its potential as a therapeutic agent. Its ability to act against microbial infections and cancer suggests that it could be developed into a novel drug candidate. The drug-likeness of synthesized derivatives is evaluated using established criteria to predict their viability as oral medications .
Case Study: Antimicrobial Activity Evaluation
A series of synthesized derivatives were tested for their antimicrobial efficacy against various strains of bacteria and fungi. The results indicated that certain compounds exhibited potent activity, with MIC values in the low micromolar range, suggesting that modifications in the molecular structure can significantly enhance antimicrobial properties .
Case Study: Anticancer Screening
In vitro studies on related compounds showed promising results against cancer cell lines, with some derivatives outperforming standard chemotherapy agents like 5-fluorouracil (5-FU). This highlights the potential of these compounds in cancer treatment strategies .
Tables
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group may interact with thiol-containing enzymes, while the benzamide moiety can bind to receptor sites. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Thioether-Containing Benzamides
The ethylsulfanyl group in the target compound is structurally analogous to methylthio or thienylmethylthio substituents in other benzamides (Table 1). For example:
Key Observations :
Benzamides with Hydroxy and Heterocyclic Substituents
Hydroxybenzamides, such as N-(4-methylphenyl)-2-hydroxybenzamide (MW: 243.27), share a phenolic hydroxyl group but lack sulfur or tetrahydropyran moieties . The hydroxy group in the target compound is part of a tertiary alcohol system, which may reduce acidity compared to phenolic derivatives, affecting solubility and hydrogen-bonding capacity .
Functional and Pharmacological Comparisons
- Anticancer/Antiviral Potential: Compounds like 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-benzamide () are explicitly designed for cancer and viral infections, suggesting the target compound may share similar mechanisms (e.g., kinase inhibition) .
- Anti-inflammatory Activity : N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxy acetyl benzamide () shows anti-inflammatory effects, highlighting the therapeutic relevance of hydroxybenzamide derivatives .
- Pesticidal Use: Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) is a herbicide, indicating benzamides’ versatility in agrochemical applications .
Physicochemical Properties
- Solubility : The hydroxy and oxan-4-yl groups may improve aqueous solubility relative to fully aromatic analogues (e.g., compounds) .
Biological Activity
Chemical Structure and Properties
The chemical structure of 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide can be described by its molecular formula, which is crucial for understanding its interactions with biological targets. The compound features an ethylsulfanyl group, a hydroxyl group, and a phenylethyl moiety, contributing to its overall biological properties.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : Approximately 357.45 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of similar benzamide derivatives. For instance, compounds with structural similarities have shown activity against various pathogens, including bacteria and fungi. The specific biological activity of 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide against microbial strains remains to be fully elucidated.
Antiparasitic Activity
Research has indicated that benzamide derivatives can exhibit antiparasitic effects. For example, compounds within this class have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies suggest that modifications to the benzamide core can enhance potency against protozoan parasites.
Case Studies
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Study on Antiparasitic Efficacy :
A study explored the activity of various benzamide derivatives against Toxoplasma gondii. The findings suggested that specific modifications to the benzamide structure could lead to improved activity against this parasite, indicating a potential pathway for further development of 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide for similar applications . -
Toxicity Assessments :
Toxicity evaluations are crucial in determining the safety profile of new compounds. In studies involving related compounds, it was found that certain derivatives exhibited low toxicity in mammalian cell lines while maintaining antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide. Key factors influencing its activity include:
- Substituent Effects : The presence of electron-donating or withdrawing groups can significantly affect the compound's interaction with biological targets.
- Chain Length and Branching : Variations in the alkyl chain length or branching may influence solubility and permeability, impacting bioavailability.
| Substituent Type | Effect on Activity | Example Compound |
|---|---|---|
| Electron-donating | Increased potency | N-benzoyl derivatives |
| Alkyl chain length | Enhanced solubility | Shorter chains preferred |
| Hydroxyl groups | Improved binding affinity | Hydroxy-substituted analogs |
Q & A
Q. What are the recommended synthetic routes for 2-(ethylsulfanyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzamide derivatives are often prepared by refluxing intermediates like hydroxyl-acetylated precursors with benzamide in methanol or DCM under controlled pH (4–6) and temperature (80–100°C) for 2–4 hours. Reaction progress should be monitored via TLC (silica gel GF254, ethyl acetate/hexane 3:7) . Optimization involves adjusting stoichiometry (1:1.2 molar ratio of reactants), solvent polarity (methanol for solubility vs. DCM for slower kinetics), and catalyst selection (e.g., DMAP for acylations). Recrystallization in methanol yields pure products (>95% by HPLC) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Use a combination of:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 4.1–4.5 ppm for oxan-4-yl protons) .
- IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C bond at ~650 cm⁻¹) .
- X-ray crystallography for absolute stereochemical confirmation of the hydroxy-phenylethyl moiety .
- HPLC-MS (C18 column, acetonitrile/water gradient) to assess purity and detect byproducts like unreacted benzamide .
Q. How can researchers design initial biological activity assays for this compound?
Prioritize in vitro assays based on structural analogs:
- Anti-inflammatory activity : Measure inhibition of COX-2 or TNF-α in LPS-stimulated macrophages (IC₅₀ determination via ELISA) .
- Antimicrobial screening : Use microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to ampicillin .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish safety margins (CC₅₀ > 50 µM preferred) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) for this compound?
Contradictions (e.g., high in vitro activity but poor in vivo efficacy) may arise from poor bioavailability or off-target effects. Use:
- Molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases (e.g., ΔG ≤ -8 kcal/mol indicates strong binding) .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories, focusing on hydrogen bonds (e.g., hydroxy group with Arg120 in COX-2) .
- ADMET prediction (SwissADME) to identify metabolic liabilities (e.g., CYP3A4-mediated oxidation of ethylsulfanyl) .
Q. What strategies address discrepancies between theoretical predictions and experimental bioactivity data?
- Re-evaluate assay conditions : Confirm target enzyme activity (e.g., COX-2 inhibition assays at pH 7.4 vs. 6.5 may alter protonation states) .
- Check stereochemical purity : Chiral HPLC (Chiralpak IA column) to isolate enantiomers, as inactive enantiomers may skew results .
- Probe solubility : Use dynamic light scattering (DLS) to detect aggregation (>200 nm particles reduce bioavailability) .
Q. How can researchers optimize the compound’s metabolic stability without compromising activity?
- Isosteric replacement : Substitute ethylsulfanyl with trifluoromethylthio (improves metabolic resistance) .
- Prodrug strategies : Acetylate the hydroxy group to enhance permeability, with enzymatic hydrolysis in vivo .
- Microsomal stability assays : Incubate with rat liver microsomes (RLM) and NADPH; measure t₁/₂ via LC-MS. A t₁/₂ > 30 min indicates suitability for further development .
Q. What methods validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Delete putative targets (e.g., COX-2) in cell lines to confirm on-target effects .
- Phosphoproteomics (LC-MS/MS): Identify downstream signaling pathways (e.g., MAPK) altered by treatment .
- SPR biosensing : Measure real-time binding kinetics to immobilized receptors (KD < 1 µM preferred) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
